3,3-Dimethyl-2-methylene-butyraldehyde
Description
Significance of Aldehydic Functionalities in Advanced Organic Synthesis
The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group, is of pivotal importance in organic chemistry. wikipedia.orgwikipedia.org Aldehydes are highly reactive due to the electrophilic nature of the carbonyl carbon and participate in a wide array of chemical transformations. nih.govorganic-chemistry.org They are fundamental intermediates in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and plastics. wikipedia.org
Key reactions highlighting the significance of aldehydes include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction for creating new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org
Oxidation and Reduction: Aldehydes can be easily oxidized to form carboxylic acids or reduced to yield primary alcohols, providing synthetic flexibility. organic-chemistry.org
Condensation Reactions: Aldehydes are crucial participants in classic carbon-carbon bond-forming reactions like the Aldol (B89426) condensation, which can produce α,β-unsaturated aldehydes. nih.gov
Their versatility makes them indispensable tools for chemists in the construction of complex molecular architectures. organic-chemistry.org
Overview of Alpha,Beta-Unsaturated Systems in Organic Chemistry
Alpha,beta-unsaturated carbonyl compounds, including aldehydes, possess a conjugated system where the p-orbitals of the C=C double bond and the C=O double bond overlap. pressbooks.pub This conjugation creates a delocalized electron system across the O=C-C=C framework, which dictates the molecule's reactivity.
A key feature of these systems is their susceptibility to nucleophilic attack at two distinct electrophilic sites:
1,2-Addition: Strong, highly reactive nucleophiles (like organolithium or Grignard reagents) tend to attack directly at the electrophilic carbonyl carbon (C-1). This is known as direct addition.
1,4-Addition (Conjugate Addition): Softer, less reactive nucleophiles (such as organocuprates, amines, and enamines) tend to attack at the β-carbon (C-3) of the alkene. pressbooks.pub This pathway, often referred to as the Michael addition, is favored because the initial adduct is a resonance-stabilized enolate ion. pressbooks.pub
This dual reactivity allows chemists to selectively form different products from the same starting material by choosing the appropriate nucleophile and reaction conditions. pressbooks.pub
Unique Structural Features and Reactivity Considerations for 3,3-Dimethyl-2-methylene-butyraldehyde
This compound is an α,β-unsaturated aldehyde with the CAS number 69060-18-0. chembuyersguide.comchemicalbook.com Its structure is notable for two key features that significantly influence its chemical behavior: an exocyclic methylene (B1212753) group and a bulky tert-butyl group.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | 69060-18-0 |
The defining structural elements are:
Exocyclic Methylene Group: The C=C double bond is external to what would be the main carbon chain, creating a 2-substituted alkenal. This arrangement is a key reactive site.
Tert-butyl Group: Positioned at the C-3 position, adjacent to the methylene carbon, this large, sterically demanding group creates significant spatial crowding.
Reactivity Considerations:
The steric hindrance imposed by the tert-butyl group is expected to be a dominant factor in the reactivity of this compound. This group can shield the nearby reactive sites, influencing both the rate and the stereochemical outcome of reactions.
Nucleophilic Addition: The bulky tert-butyl group would likely impede a nucleophile's approach to the carbonyl carbon for a 1,2-addition. Consequently, 1,4-conjugate addition at the terminal methylene carbon is expected to be the more favorable pathway for many nucleophiles.
Cycloaddition Reactions: In reactions like the Diels-Alder cycloaddition, where the α,β-unsaturated system acts as a dienophile, the tert-butyl group would influence the facial selectivity of the diene's approach. wikipedia.orgorganic-chemistry.org The diene would preferentially add to the less hindered face of the double bond, leading to a high degree of stereocontrol in the formation of the six-membered ring product. Similarly, in oxo-Diels-Alder reactions where the aldehyde itself is the dienophile, steric factors play a crucial role. wikipedia.orgillinois.edu
While specific studies on the reactivity of this compound are not widely available in the literature, the principles of steric hindrance in related systems suggest it would be a substrate for highly stereoselective transformations. nih.gov
Contextualizing this compound within Research Trajectories
Alpha-functionally substituted α,β-unsaturated aldehydes are recognized as important building blocks in fine organic synthesis, used in the production of pharmaceuticals, pesticides, and other complex molecules. mdpi.com The development of efficient methods for their synthesis and the exploration of their reactivity are active areas of chemical research. mdpi.com
Given its unique structure, this compound represents an interesting, albeit under-explored, synthetic intermediate. The presence of the sterically demanding tert-butyl group makes it a potentially valuable substrate for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. Its predictable reactivity pattern, favoring conjugate additions and demonstrating high facial selectivity in cycloadditions, could be exploited to construct complex chiral molecules.
Future research could focus on developing efficient synthetic routes to this compound, potentially via an α-methylenation of its saturated precursor, 3,3-dimethylbutyraldehyde. wikipedia.org Subsequent exploration of its participation in stereoselective Michael additions, Diels-Alder reactions, and other transformations would further establish its utility as a specialized building block in the synthetic chemist's toolkit.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-methylidenebutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPQZABCDXAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447927 | |
| Record name | 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69060-18-0 | |
| Record name | 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2-methylidenebutanal | |
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Chemical Reactivity and Transformation Pathways of 3,3 Dimethyl 2 Methylene Butyraldehyde
Electrophilic and Nucleophilic Transformations of the Alpha,Beta-Unsaturated Carbonyl System
The conjugated system in 3,3-dimethyl-2-methylene-butyraldehyde allows for two main modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the carbon-carbon double bond (1,4-addition). libretexts.org The competition between these pathways is dictated by the nature of the nucleophile and the significant steric hindrance imposed by the 3,3-dimethyl substituents.
Conjugate addition, or Michael addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. This pathway is typically favored by "soft" nucleophiles, which include reagents like Gilman cuprates, enamines, thiols, and amines. libretexts.org The reaction proceeds via a resonance-stabilized enolate intermediate.
However, for this compound, the β-carbon is exceptionally sterically hindered by the two adjacent methyl groups (a tert-butyl moiety). This steric bulk presents a significant barrier to the approach of a nucleophile, making the 1,4-addition pathway kinetically unfavorable for many reagents. While soft nucleophiles have an intrinsic preference for 1,4-addition, the reaction rate may be severely diminished or the reaction may fail to proceed altogether with this particular substrate.
| Nucleophile Type (Favoring 1,4-Addition) | General Reactivity | Expected Outcome with this compound |
|---|---|---|
| Gilman Reagents (R₂CuLi) | Excellent for 1,4-addition with unhindered systems. | Reaction is likely to be very slow or inhibited due to steric hindrance at the β-carbon. youtube.com |
| Thiols (RSH) | Readily add to α,β-unsaturated carbonyls via 1,4-addition. | May proceed, but at a reduced rate compared to less hindered substrates. |
| Amines (R₂NH) | Commonly undergo 1,4-addition. libretexts.org | Steric hindrance is expected to significantly decrease the reaction rate. |
| Enolates (Michael Donors) | Classic Michael addition donors. | Reaction is highly sensitive to steric hindrance and may be unfeasible. |
Direct addition involves the nucleophilic attack on the electrophilic carbonyl carbon. This pathway is generally favored by "hard," highly reactive nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi), and reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgyoutube.com These reactions are typically fast, irreversible, and under kinetic control. libretexts.org
In the case of this compound, the steric hindrance that disfavors 1,4-addition makes the 1,2-addition pathway comparatively more accessible. The carbonyl carbon is less sterically encumbered than the β-carbon, making it the preferred site of attack for most strong nucleophiles. Therefore, reactions with Grignard reagents or organolithiums are expected to yield allylic alcohols almost exclusively.
| Nucleophile Type (Favoring 1,2-Addition) | General Reactivity | Expected Outcome with this compound |
|---|---|---|
| Grignard Reagents (RMgX) | Strong, hard nucleophiles that favor 1,2-addition. libretexts.org | Expected to selectively yield the 1,2-addition product (an allylic alcohol). |
| Organolithium Reagents (RLi) | Highly reactive, hard nucleophiles preferring 1,2-addition. | Predicted to afford the allylic alcohol via exclusive 1,2-addition. |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Reduce the carbonyl to an alcohol. youtube.com | Selective reduction of the aldehyde to an allylic alcohol is the expected outcome. |
In the context of a Diels-Alder reaction, an α,β-unsaturated aldehyde functions as the dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. organic-chemistry.org The reactivity of the dienophile is enhanced by electron-withdrawing groups, such as the aldehyde functionality. organic-chemistry.orglibretexts.org
However, the Diels-Alder reaction is highly sensitive to steric hindrance at the bonding sites. libretexts.orglibretexts.org For this compound, the bulky tert-butyl group is directly attached to one of the sp² carbons of the double bond (the dienophile). This arrangement creates significant steric repulsion in the transition state as the diene approaches, which can severely inhibit or prevent the cycloaddition from occurring under normal conditions. libretexts.org Consequently, this compound is expected to be a poor dienophile, reacting slowly, if at all, with many dienes.
| Factor | Influence on Diels-Alder Reaction Rate | Relevance to this compound |
|---|---|---|
| Electron-Withdrawing Group on Dienophile | Increases rate. organic-chemistry.org | The aldehyde group activates the dienophile. |
| Electron-Donating Group on Diene | Increases rate. libretexts.org | An electron-rich diene would be required to maximize reactivity. |
| Steric Hindrance on Dienophile | Decreases rate significantly. libretexts.orglibretexts.org | The 3,3-dimethyl group is expected to make the compound a highly unreactive dienophile. |
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic trigger such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org In this reaction, this compound would serve as the electrophilic aldehyde component.
This reaction is notoriously slow, even with unhindered substrates. wikipedia.org The rate-determining step often involves the attack of an intermediate zwitterion on the aldehyde carbonyl. princeton.edu The significant steric bulk of the tert-butyl group adjacent to the aldehyde in this compound would further slow this step, making the reaction extremely sluggish. While the reaction might be feasible with highly reactive activated alkenes or under forcing conditions (e.g., high pressure), it is generally expected to be inefficient. princeton.edu
Selective Oxidation and Reduction Reactions
The presence of two distinct functional groups—an aldehyde and an alkene—in this compound allows for selective transformations, provided that appropriate reagents and conditions are chosen.
Chemoselective oxidation aims to convert the aldehyde group into a carboxylic acid without affecting the carbon-carbon double bond. This is a common and valuable transformation for α,β-unsaturated aldehydes. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, can lead to over-oxidation or cleavage of the double bond.
To achieve selective oxidation, mild conditions are required. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a highly effective method for converting α,β-unsaturated aldehydes to their corresponding carboxylic acids without disturbing the alkene moiety. Other methods, such as using silver oxide (Tollens' reagent), can also achieve this transformation.
| Oxidizing Agent | Typical Selectivity | Expected Product with this compound |
|---|---|---|
| Sodium Chlorite (NaClO₂) / Buffer (Pinnick Oxidation) | Highly chemoselective for aldehydes. | 3,3-Dimethyl-2-methylene-butyric acid |
| Silver(I) Oxide (Ag₂O) or Tollens' Reagent | Mild and selective for aldehydes. | 3,3-Dimethyl-2-methylene-butyric acid |
| Potassium Permanganate (KMnO₄, hot/conc.) | Strong, non-selective. | Cleavage of the C=C bond and over-oxidation. |
| Chromic Acid (H₂CrO₄) | Strong oxidant. vaia.com | Potential for both oxidation of the aldehyde and reaction at the double bond. |
Selective Reduction of Carbonyl and Olefinic Moieties
The selective reduction of this compound presents a significant challenge due to the presence of two reducible functional groups: a carbonyl group (aldehyde) and an olefinic moiety (carbon-carbon double bond). The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
The hydrogenation of α,β-unsaturated aldehydes can lead to the formation of unsaturated alcohols, saturated aldehydes, or saturated alcohols. The reduction of the C=C double bond is generally more thermodynamically favorable than the reduction of the C=O bond. However, steric hindrance around the C=C bond can influence the selectivity of the reaction.
A variety of reagents can be employed to achieve selective reduction of either the carbonyl or the olefinic group. For instance, sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes and ketones. In the case of α,β-unsaturated aldehydes, NaBH₄ can selectively reduce the carbonyl group, leaving the carbon-carbon double bond intact, especially under controlled conditions.
Catalytic hydrogenation, on the other hand, can be tailored to selectively reduce either the C=C or C=O bond. The choice of catalyst and reaction parameters such as pressure and temperature are crucial in determining the selectivity. For example, certain rhodium-based catalysts have shown high selectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. Bimetallic catalysts can also be designed to enhance selectivity towards the unsaturated alcohol by modifying the adsorption properties of the C=C and C=O bonds on the catalyst surface.
Enzymatic reductions using ketoreductases offer a highly selective alternative for the reduction of α,β-unsaturated carbonyls. These biocatalysts can be engineered to selectively reduce either the carbonyl or the alkenyl group.
Table 1: Reagents for Selective Reduction of α,β-Unsaturated Aldehydes
| Reagent/Catalyst | Primary Product | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Unsaturated Alcohol | High for C=O reduction |
| Catalytic Hydrogenation (e.g., Rh, Pt, Pd) | Saturated Aldehyde or Unsaturated Alcohol | Dependent on catalyst and conditions |
| Diisobutylaluminium Hydride (DIBAL-H) | Unsaturated Alcohol | High for C=O reduction |
| Lithium Aluminium Hydride (LiAlH₄) | Unsaturated Alcohol | High for C=O reduction |
| Ketoreductases | Unsaturated Alcohol or Saturated Aldehyde | High, enzyme-dependent |
Redox Reactions Under Specific Conditions
Beyond simple reductions, this compound can undergo various redox transformations under specific conditions.
The Cannizzaro reaction is a characteristic reaction of aldehydes that lack α-hydrogens, involving a base-induced disproportionation to yield a primary alcohol and a carboxylic acid. While this compound possesses α-hydrogens, their acidity is influenced by the surrounding bulky groups. Under strongly basic conditions, a Cannizzaro-type reaction might be possible, although it would compete with other base-catalyzed reactions like aldol (B89426) condensation. In a crossed Cannizzaro reaction, one aldehyde can be selectively reduced while another is oxidized.
The Riley oxidation , which typically employs selenium dioxide (SeO₂), is a method for the oxidation of α-methylene groups adjacent to a carbonyl to form a 1,2-dicarbonyl compound. The reaction can also be used for the allylic oxidation of olefins. For this compound, the Riley oxidation could potentially lead to the oxidation of the allylic methyl groups or the methylene (B1212753) group of the double bond, depending on the reaction conditions. The mechanism involves an initial ene reaction followed by a-sigmatropic rearrangement.
Table 2: Potential Redox Reactions of this compound
| Reaction | Reagent/Conditions | Potential Product(s) |
|---|---|---|
| Cannizzaro-type Reaction | Concentrated Base (e.g., NaOH, KOH) | 3,3-Dimethyl-2-methylene-1-butanol and 3,3-Dimethyl-2-methylene-butanoic acid |
| Riley Oxidation | Selenium Dioxide (SeO₂) | 3,3-Dimethyl-2-formyl-but-1-enal or other oxidation products |
Rearrangement Reactions Involving the Butyraldehyde Skeleton
The carbon skeleton of this compound is susceptible to rearrangement reactions, particularly under acidic conditions, leading to the formation of more stable carbocation intermediates.
Acid-Catalyzed Skeletal Rearrangements
In the presence of a strong acid, the carbonyl oxygen of this compound can be protonated, leading to the formation of a carbocation. This carbocation can then undergo a Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. In the case of this compound, the bulky tert-butyl group is a potential migrating group. Such rearrangements are driven by the formation of a more stable carbocation. For instance, the acid-catalyzed hydration of 3,3-dimethyl-1-butene (B1661986) proceeds through a carbocation rearrangement to yield 2,3-dimethyl-2-butanol. Similarly, the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol (B106058) gives rise to rearranged alkene products.
Vinylogous Semi-Pinacol Rearrangement Analogs
The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. A vinylogous system extends this reactivity through a conjugated double bond. The principle of vinylogy describes how the electronic effects of a functional group can be transmitted to a distant position through a conjugated system.
In a vinylogous semi-pinacol rearrangement analog involving this compound, a carbocation could be generated at the γ-position relative to the carbonyl group. This could then trigger the migration of an alkyl group from the β-position, leading to a rearranged product. Such rearrangements are known to occur in β,γ-unsaturated aldehydes and ketones. The formation of the carbocation could be initiated by the protonation of the double bond or the carbonyl group, followed by delocalization of the positive charge.
Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 2 Methylene Butyraldehyde
Elucidation of Transient Intermediates and Reaction Pathways
Understanding the transient intermediates and reaction pathways is fundamental to unraveling the mechanism of any chemical transformation. For reactions involving 3,3-dimethyl-2-methylene-butyraldehyde, a variety of reactive intermediates can be postulated depending on the reaction conditions.
In nucleophilic addition reactions, a common pathway for aldehydes, the initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate . The hybridization of the carbonyl carbon changes from sp² to sp³ in this process. This intermediate is typically short-lived and can subsequently be protonated to yield an alcohol or participate in further reactions.
In the context of atmospheric chemistry, the gas-phase reactions of similar α,β-unsaturated aldehydes with radicals like hydroxyl (OH) and nitrate (B79036) (NO₃) radicals proceed through different pathways. For instance, the reaction can involve hydrogen abstraction from the aldehydic group, the alkyl groups, or addition to the C=C double bond. These initial steps lead to the formation of various alkyl and vinyl radical intermediates . These radicals then rapidly react with molecular oxygen in the atmosphere to form peroxy radicals (RO₂) , which are key transient species in atmospheric oxidation mechanisms. copernicus.org
Determination of Rate-Limiting Steps and Reaction Order
In many nucleophilic addition reactions to aldehydes, the initial attack of the nucleophile on the carbonyl carbon is the rate-determining step. The reaction order, which describes how the rate is affected by the concentration of reactants, can provide insights into the mechanism. For a simple nucleophilic addition where the nucleophile (Nu⁻) attacks the aldehyde (R-CHO), the rate law is often found to be:
Rate = k[R-CHO][Nu⁻]
In the context of atmospheric degradation, the kinetics of the reactions of aldehydes with oxidants have been studied. For example, the rate coefficients for the reaction of 3,3-dimethylbutanal (a structural isomer) with Cl atoms, OH radicals, and NO₃ radicals have been determined experimentally. copernicus.org These studies help in understanding the atmospheric lifetime and impact of such compounds. The reaction rates are typically determined by monitoring the decay of the aldehyde concentration over time in the presence of a known concentration of the radical species.
Mechanistic Role of Catalysts
Catalysts play a pivotal role in a vast array of chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. The mechanistic role of different types of catalysts in reactions involving aldehydes is a subject of extensive research.
Ammonium (B1175870) Catalyst Mechanisms and Kinetic Dependencies
Ammonium salts can act as versatile catalysts in reactions involving α,β-unsaturated aldehydes. rsc.org Their catalytic activity can manifest through several mechanisms, including iminium catalysis, enamine catalysis, and acid catalysis. rsc.org
In iminium catalysis , a primary or secondary amine or their corresponding ammonium salts react with the α,β-unsaturated aldehyde to form a transient iminium ion . This iminium ion is more electrophilic at the β-carbon than the starting aldehyde, facilitating conjugate addition of nucleophiles.
Conversely, in enamine catalysis , the amine catalyst reacts with a saturated aldehyde or ketone to form an enamine intermediate . This enamine is nucleophilic at the α-carbon and can react with various electrophiles. While less directly applicable to the starting α,β-unsaturated aldehyde, it is a key concept in organocatalysis.
The kinetic dependencies of these reactions are influenced by factors such as the structure of the ammonium catalyst, the substrate, and the reaction conditions. The rate of imine formation, for instance, is highly pH-dependent. libretexts.org
Palladium-Catalyzed Reaction Mechanisms
Palladium complexes are powerful catalysts for a wide range of organic transformations, including those involving α,β-unsaturated aldehydes. A common reaction is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. While not a direct reaction of the aldehyde, related palladium-catalyzed reactions can be envisioned.
A plausible general mechanism for palladium-catalyzed reactions often involves a catalytic cycle consisting of three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Migratory Insertion (or Carbopalladation): The α,β-unsaturated aldehyde coordinates to the palladium center, followed by the insertion of the double bond into the Pd-R bond. This step forms a new carbon-carbon bond and a σ-allylpalladium intermediate. nih.gov
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium is eliminated, regenerating the double bond in a new position and forming a palladium hydride species.
Reductive Elimination: The palladium hydride species can then undergo reductive elimination to regenerate the Pd(0) catalyst and release the product.
The specific intermediates and the rate-limiting step can vary depending on the ligands on the palladium, the substrates, and the reaction conditions.
Metal Oxide Catalyst Mechanisms (General to related aldehyde synthesis)
Metal oxides are widely used as heterogeneous catalysts in a variety of industrial processes, including the synthesis and transformation of aldehydes. osti.gov Their catalytic activity often stems from the presence of acidic and/or basic sites on their surface, as well as their redox properties.
For reactions like the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, basic metal oxides such as MgO and CaO are effective catalysts. researchgate.netosti.gov The mechanism is believed to involve the abstraction of a proton from the active methylene compound by a basic site on the catalyst surface, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate then dehydrates to form the α,β-unsaturated product.
In oxidation reactions of aldehydes to carboxylic acids, metal oxides like V₂O₅-MoO₃ are commonly employed. researchgate.net The mechanism involves the adsorption of the aldehyde onto the catalyst surface, followed by reaction with lattice oxygen from the metal oxide to form the carboxylic acid. The reduced catalyst is then re-oxidized by gas-phase oxygen. The surface acidity and basicity of the metal oxide can significantly influence the selectivity of the reaction, either towards the desired acid or towards complete oxidation to CO₂ and H₂O. researchgate.net
Radical-Mediated Reaction Pathways
Radical reactions offer unique pathways for the functionalization of organic molecules, including aldehydes. These reactions are typically initiated by radical initiators (e.g., peroxides, AIBN) or by photochemical means.
In the context of this compound, radical addition to the C=C double bond is a plausible pathway. A radical species (Y•) can add to the less substituted carbon of the methylene group, leading to the formation of a more stable tertiary radical intermediate. This radical can then be trapped by another molecule or undergo further transformations.
Another important radical pathway for aldehydes is the abstraction of the aldehydic hydrogen atom. This results in the formation of an acyl radical (R-C•=O) . Acyl radicals are valuable synthetic intermediates that can participate in a variety of reactions, including addition to alkenes and alkynes, and decarbonylation (loss of CO) to form an alkyl radical.
Alkoxy Radical Decomposition and Isomerization Processes
Alkoxy radicals (RO•) are key intermediates in the atmospheric oxidation of volatile organic compounds. For an alkoxy radical derived from this compound, several competing unimolecular reaction pathways are possible: decomposition (β-scission), isomerization (H-shift), and reaction with O2. researchgate.netresearchgate.netfigshare.com The specific structure of the alkoxy radical determines the relative importance of these pathways.
Decomposition (β-Scission): The stability of the resulting alkyl radical and carbonyl compound governs the regioselectivity of the C-C bond cleavage. researchgate.net For an alkoxy radical formed at the α-carbon to the carbonyl group of this compound, β-scission could lead to the formation of a stable tert-butyl radical and a dicarbonyl compound. Alternatively, cleavage of the bond between the α and β carbons could occur.
Isomerization (H-shift): Intramolecular hydrogen abstraction, or H-shift, is another significant pathway for alkoxy radicals, particularly if a sterically favorable five- or six-membered ring transition state can be formed. researchgate.netfigshare.com For alkoxy radicals derived from this compound, the possibility of a 1,5 H-shift from the tert-butyl group or other positions would depend on the specific location of the radical center.
The table below illustrates the plausible decomposition and isomerization pathways for a hypothetical alkoxy radical formed from this compound.
| Reaction Pathway | Description | Plausible Products |
| Decomposition | β C-C bond scission. | Varies based on scission site; could include tert-butyl radical, formaldehyde, and other carbonyls. |
| Isomerization | Intramolecular H-atom abstraction. | Hydroxy-substituted alkyl radicals, which can further react with O2. |
| Reaction with O2 | Abstraction of an α-hydrogen by O2. | Carbonyl compound and a hydroperoxyl radical (HO2). |
Peroxy Radical Reactivity and Product Formation
Peroxy radicals (RO2•) are central to atmospheric oxidation cycles. Their reactions, particularly self-reactions and reactions with other peroxy radicals, can lead to the formation of a variety of products, including stable peroxides, alkoxy radicals, and accretion products (dimers). copernicus.orgresearchgate.net
For α,β-unsaturated aldehydes like this compound, the initial reaction with an oxidant (like OH) typically leads to the formation of a carbon-centered radical, which then rapidly adds O2 to form a peroxy radical. The subsequent reactions of this peroxy radical are complex. Recent studies have shown that for reactions of peroxy radicals with unsaturated compounds, the formation of a larger peroxy radical can be a more significant pathway than the traditionally assumed epoxide formation, especially under atmospheric conditions. nih.govrsc.org
The addition of a peroxy radical (R'O2•) to the double bond of this compound would form a new alkyl radical, which then reacts with O2 to form a new, larger peroxy radical. nih.gov This process can be a pathway for the formation of highly oxygenated molecules (HOMs).
The table below summarizes the key reaction types and potential products for peroxy radicals derived from this compound.
| Reactants | Reaction Type | Potential Products |
| RO2• + RO2• | Self-reaction | Dimeric peroxides (ROOR), alkoxy radicals (RO•) + carbonyls. copernicus.org |
| RO2• + HO2• | Cross-reaction | Hydroperoxides (ROOH) + O2. |
| RO2• + NO | Reaction with Nitric Oxide | Alkoxy radical (RO•) + NO2. |
| RO2• + Alkenes | Addition | Larger peroxy radicals, potentially leading to HOMs. nih.gov |
Nitrate Radical Addition Mechanisms to Unsaturated Systems
The nitrate radical (NO3•) is a significant nighttime oxidant in the troposphere, and its reactions are particularly rapid with unsaturated compounds. copernicus.org The primary mechanism for the reaction of NO3• with alkenes is electrophilic addition to the carbon-carbon double bond, forming a nitrooxy-alkyl radical. researchgate.netresearchgate.net
For an unsymmetrical alkene like this compound, the addition of the NO3• radical can occur at either of the two carbons of the double bond. The initial addition is typically followed by the reaction of the resulting alkyl radical with O2, leading to a nitrooxy-peroxy radical. This peroxy radical can then undergo further reactions similar to those described in the previous section.
The presence of the electron-withdrawing aldehyde group and the bulky tert-butyl group will influence the regioselectivity of the initial NO3• addition. Theoretical studies on similar alkenes suggest that the reaction can proceed through multiple pathways, leading to a variety of products including epoxides, carbonyl compounds, and products from C-C bond cleavage. researchgate.netresearchgate.net
The table below outlines the general mechanism for the reaction of NO3• with this compound.
| Step | Description | Intermediate/Product |
| 1. Initial Addition | Electrophilic addition of NO3• to the C=C double bond. | Nitrooxy-alkyl radical. researchgate.netresearchgate.net |
| 2. O2 Addition | Rapid reaction of the alkyl radical with molecular oxygen. | Nitrooxy-peroxy radical (RO2•). |
| 3. Peroxy Radical Reactions | Subsequent reactions of the RO2• radical (e.g., with NO, HO2, or other RO2•). | Organic nitrates, carbonyls, and other oxygenated products. copernicus.org |
Based on a comprehensive search for scientific literature, there is no specific research available detailing the advanced spectroscopic and chromatographic characterization of the compound “this compound” according to the specified outline.
The conducted searches found information on related but structurally distinct compounds, such as the saturated analogue 3,3-dimethylbutanal and the related ketone 3,3-dimethyl-2-butanone. copernicus.org Additionally, general methodologies for analyzing the broader class of α,β-unsaturated aldehydes were found. nih.govmdpi.com
However, presenting data from these related compounds would be scientifically inaccurate and would violate the explicit instruction to focus solely on "this compound." Therefore, it is not possible to generate a factually accurate article that adheres to the provided structure and constraints.
Advanced Spectroscopic and Chromatographic Characterization in Research
Advanced Chromatographic Methodologies for Isolation and Purity Assessment
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Mixture Analysis
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. unito.itives-openscience.euusda.gov This is particularly advantageous for the analysis of complex volatile organic compound (VOC) mixtures, where target analytes like 3,3-Dimethyl-2-methylene-butyraldehyde may co-elute with other components. researchgate.netdiva-portal.org In a GCxGC system, the effluent from a primary analytical column is sequentially trapped, focused, and re-injected onto a second, shorter column with a different stationary phase, offering an orthogonal separation mechanism. unito.it
For the analysis of a sample containing this compound, a typical GCxGC setup would involve a non-polar primary column and a polar secondary column. This configuration separates compounds based on their boiling points in the first dimension and their polarity in the second dimension. As a volatile aldehyde, this compound would be well-suited for this technique, especially when present in complex matrices such as essential oils, industrial emissions, or products of thermal degradation. usda.govresearchgate.net
The coupling of GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides rapid data acquisition, which is necessary to capture the narrow peaks produced in the second dimension, and offers high-quality mass spectra for confident identification. ives-openscience.euusda.gov
Illustrative GCxGC-TOF-MS Parameters for Analysis:
| Parameter | Setting |
| First Dimension Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Second Dimension Column | DB-1701 (1.5 m x 0.1 mm ID, 0.1 µm film thickness) |
| Modulation Period | 4 seconds |
| Injector Temperature | 250°C |
| Oven Program | 40°C (1 min), then 5°C/min to 280°C (5 min) |
| MS Acquisition Rate | 200 spectra/s |
| Mass Range | 35-400 m/z |
This setup would allow for the separation of this compound from isomeric compounds and other aldehydes and ketones that might be present in a complex sample. researchgate.net
Liquid Chromatography (LC) Techniques in Synthetic and Degradation Studies
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a valuable tool for monitoring the synthesis of α,β-unsaturated aldehydes and studying their degradation products. researchgate.net Due to the reactivity of the aldehyde functional group, derivatization is often employed to enhance stability and improve chromatographic performance and detection sensitivity. researchgate.netnih.gov
In a synthetic context, for instance, in the preparation of this compound, LC-MS can be used to monitor the reaction progress by quantifying the consumption of reactants and the formation of the product in real-time. For degradation studies, where the compound might be subjected to oxidative or hydrolytic stress, LC-MS is instrumental in identifying and quantifying the resulting degradation products, which may include carboxylic acids, smaller aldehydes, and adducts. nih.gov
A common derivatizing agent for aldehydes in LC-MS analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable hydrazone. nih.gov These derivatives are readily ionizable and can be detected with high sensitivity using mass spectrometry. researchgate.net
Hypothetical LC-MS/MS Method for the Analysis of DNPH-derivatized this compound:
| Parameter | Setting |
| Column | C18 (100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor ion -> Product ion (specific to the DNPH derivative) |
This method would enable the separation and quantification of the derivatized aldehyde, providing valuable insights into its stability and reactivity under various conditions.
Advanced Sample Preparation and Derivatization Techniques for Aldehydes
The volatile nature of this compound necessitates specific sample preparation techniques to ensure its efficient extraction and concentration from various matrices. Solid-phase microextraction (SPME) is a solvent-free, versatile, and sensitive method for the extraction of volatile and semi-volatile organic compounds. nih.govpan.olsztyn.pl For the analysis of aldehydes, headspace SPME is often preferred to minimize matrix effects. pan.olsztyn.plresearchgate.net The SPME fiber, coated with a suitable stationary phase, is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the gas chromatograph inlet for thermal desorption and analysis. researchgate.net
To enhance the selectivity and sensitivity of the analysis, on-fiber derivatization can be employed. researchgate.netnih.gov In this approach, the SPME fiber is first coated with a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net When the fiber is exposed to the sample headspace, aldehydes react with PFBHA to form more stable and highly detectable oximes. nih.gov This technique is particularly useful for trace-level analysis of carbonyl compounds in complex samples like air, water, and food. nih.govresearchgate.net
Typical SPME Parameters for Aldehyde Analysis:
| Parameter | Setting |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| Extraction Mode | Headspace |
| Extraction Temperature | 60°C |
| Extraction Time | 30 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 2 minutes |
These advanced sample preparation and derivatization techniques, combined with powerful chromatographic separations, are essential for the accurate and reliable characterization of this compound in various research applications. chromatographyonline.comgcms.czlibretexts.org
Applications and Role in Complex Chemical Syntheses
Building Block in the Synthesis of Natural Products and Pharmaceutical Intermediates
As a functionalized α,β-unsaturated aldehyde, 3,3-Dimethyl-2-methylene-butyraldehyde represents a valuable building block for constructing complex molecular architectures found in natural products and pharmaceutical agents. diva-portal.orgnih.gov The strategic placement of a bulky tert-butyl group adjacent to the reactive enal moiety introduces significant steric control, which can be exploited to direct the stereochemical outcome of key bond-forming reactions.
Enantiopure building blocks are fundamental to the total synthesis of chiral natural products. diva-portal.orgresearchgate.net Synthetic strategies often rely on assembling complex targets from smaller, stereochemically defined fragments. A molecule like this compound, if resolved into its enantiomers, could serve as a chiral linchpin. Its conjugated system is susceptible to a variety of transformations, including:
Nucleophilic additions: Organometallic reagents can add to the carbonyl carbon or engage in 1,4-conjugate addition, with the tert-butyl group influencing the facial selectivity of the attack.
Cycloaddition reactions: The electron-deficient alkene can act as a dienophile in Diels-Alder reactions, forming highly substituted cyclohexene (B86901) rings that are common motifs in natural products.
Reductions and Oxidations: Selective reduction of the aldehyde or the double bond, or oxidation of the aldehyde to a carboxylic acid, provides access to a diverse array of related chiral synthons.
These transformations allow for the elaboration of the simple aldehyde into more complex structures, making it a potentially powerful tool in a synthetic chemist's arsenal (B13267) for creating libraries of compounds for drug discovery. nih.gov
Strategic Intermediate in the Production of Specialty Chemicals (e.g., in context of neotame (B1678184) synthesis for related aldehydes)
While this compound is an unsaturated aldehyde, its saturated analog, 3,3-Dimethylbutyraldehyde (also known as neohexanal), is a critical strategic intermediate in the production of the high-intensity sweetener neotame . wikipedia.orggoogle.comgoogle.com The synthesis of neotame is a prime example of the industrial application of a structurally related aldehyde.
Neotame is manufactured through the reductive N-alkylation of aspartame (B1666099) with 3,3-Dimethylbutyraldehyde. fao.orgnih.gov The process involves reacting equimolar amounts of aspartame and 3,3-Dimethylbutyraldehyde in methanol (B129727) under a hydrogen atmosphere, with a palladium-on-carbon (Pd/C) catalyst. fao.orggoogle.com The aldehyde reacts with the primary amine of the aspartic acid portion of aspartame to form an intermediate imine (a Schiff base), which is then immediately reduced by the hydrogen and catalyst to yield neotame. google.comasianpubs.org
The key role of the 3,3-dimethylbutyl group, derived from the aldehyde, is to sterically hinder the amide linkage, preventing enzymatic hydrolysis back to the constituent amino acids, particularly phenylalanine. asianpubs.org This stability is crucial and distinguishes neotame from its precursor, aspartame. The industrial synthesis requires high-purity 3,3-Dimethylbutyraldehyde to ensure a high yield and purity of the final product. fao.org
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reducing Agent | Product |
|---|---|---|---|---|---|
| Aspartame | 3,3-Dimethylbutyraldehyde | Methanol | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Neotame |
Participation in Cascade and Multicomponent Reactions
The structure of this compound, containing both an aldehyde and a conjugated alkene, makes it an ideal candidate for participation in cascade and multicomponent reactions (MCRs). tcichemicals.com These reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single step, minimizing waste and saving time. beilstein-journals.orgnih.gov
Cascade reactions involve a sequence of intramolecular or intermolecular bond-forming events that occur under the same reaction conditions. beilstein-journals.org As an α,β-unsaturated aldehyde (enal), this compound can participate in several well-established organocatalytic cascade sequences. For instance, in a Michael-aldol cascade, a nucleophile could first add to the β-carbon of the double bond (a Michael addition), and the resulting enolate could then act as a nucleophile in a subsequent intramolecular or intermolecular aldol (B89426) reaction. The Enders three-component cascade reaction is a notable example where enals react with other substrates to form complex, stereochemically dense cyclohexene structures. beilstein-journals.orgbeilstein-journals.org
In multicomponent reactions, the compound could serve as a key electrophilic partner. researchgate.net For example:
In a Povarov-type reaction , it could react with an aniline (B41778) and an electron-rich alkene to form substituted quinolines.
In a Hantzsch-type synthesis , it could be used in place of a simple aldehyde to react with a β-ketoester and a nitrogen source to produce dihydropyridine (B1217469) derivatives with a highly substituted side chain. tcichemicals.com
The use of dimethylformamide acetals as C1 building blocks in reactions with methylene (B1212753) moieties showcases the versatility of condensation reactions in building complex heterocyclic rings, a strategy applicable to functionalized aldehydes. researchgate.net
| Reaction Type | Typical Reactants | Resulting Core Structure |
|---|---|---|
| Povarov Reaction | Enal, Aniline, Alkene | Quinoline |
| Hantzsch Dihydropyridine Synthesis | Enal, β-Ketoester, Ammonia/Amine | Dihydropyridine |
| Biginelli Reaction | Enal, β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinone |
Precursor for Advanced Organic Materials and Polymers
The exomethylene group (C=CH₂) in this compound serves as a polymerizable unit, making the compound a potential monomer for the synthesis of advanced functional polymers. Radical polymerization is a common method for polymerizing vinyl monomers. rsc.org The polymerization of exo-methylene heterocyclic compounds has been shown to produce polymers with unique properties, and similar principles apply here. uliege.be
Radical-initiated polymerization of this compound would likely proceed via a vinyl-addition mechanism, leading to a polymer chain with a poly(ethylene) backbone and pendant 3,3-dimethylformyl groups at every other carbon.
The resulting polymer would be characterized by:
High Functionality: The presence of a reactive aldehyde group in each repeating unit offers numerous possibilities for post-polymerization modification. These aldehyde groups can be used to graft other molecules onto the polymer backbone, cross-link the polymer chains to form thermosets, or be converted into other functional groups (e.g., alcohols, carboxylic acids, or imines).
Tailored Properties: The bulky tert-butyl group would impart significant steric hindrance along the polymer chain, likely increasing the glass transition temperature (Tg) and affecting the material's solubility and mechanical properties. researchgate.net
Such functional polymers are of interest for applications in coatings, adhesives, and specialty materials where chemical reactivity and tailored physical properties are required. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is another route where this monomer could be used to synthesize polymers, further highlighting its versatility in materials science. acs.org
Environmental Fate and Atmospheric Chemistry of Alpha,beta Unsaturated Aldehydes with Hindered Alkene Moieties
Atmospheric Degradation Pathways
The primary removal processes for 3,3-Dimethyl-2-methylene-butyraldehyde from the atmosphere are expected to be its reactions with key daytime and nighttime oxidants. These gas-phase reactions initiate a cascade of chemical transformations that influence air quality. Aldehydes are recognized as crucial precursors in the formation of tropospheric ozone and can also be significant sources of secondary organic aerosols through their reactions with atmospheric oxidants and photolysis. rsc.org
Reactions with Hydroxyl (OH) Radicals
During the daytime, the reaction with the hydroxyl (OH) radical is the dominant atmospheric loss process for most volatile organic compounds (VOCs), including unsaturated aldehydes. rsc.orgcopernicus.org For α,β-unsaturated aldehydes, the reaction with OH radicals proceeds via two primary pathways:
OH radical addition to the C=C double bond.
H-atom abstraction from the aldehydic (-CHO) group.
While a specific rate constant for this compound is not available, kinetic data for structurally similar compounds provide insight into its expected reactivity.
| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|
| Acrolein | 1.99 x 10⁻¹¹ | cdc.gov |
| Methacrolein | 3.3 x 10⁻¹¹ | acs.org |
| 3,3-Dimethylbutanal (Saturated Analogue) | 2.21 x 10⁻¹¹ (Estimated) | copernicus.org |
| 3-Methyl-3-penten-2-one | 6.5 x 10⁻¹¹ | copernicus.orgcopernicus.org |
| 4-Methyl-3-penten-2-one | 8.1 x 10⁻¹¹ | copernicus.orgcopernicus.org |
Reactions with Chlorine (Cl) Atoms
In marine and coastal environments, where concentrations of chlorine atoms can be elevated, reactions with Cl can be a significant, and sometimes dominant, degradation pathway for VOCs. copernicus.org Similar to OH radicals, Cl atoms react with α,β-unsaturated aldehydes through addition to the C=C double bond and H-atom abstraction from the aldehyde group. acs.org These reactions are typically very fast, with rate constants approaching the collision-controlled limit. researchgate.net
For methacrolein, theoretical studies show that the reaction proceeds primarily through Cl atom addition to the terminal carbon of the double bond, with the abstraction of the aldehydic hydrogen accounting for about 12% of the reaction at atmospheric pressure. acs.org Given its structure, this compound is expected to react rapidly with Cl atoms, leading to a short atmospheric lifetime in Cl-rich environments.
| Compound | k_Cl (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|
| Methacrolein | 2.3 x 10⁻¹⁰ | acs.org |
| Crotonaldehyde | 2.06 x 10⁻¹⁰ | rsc.org |
| trans-2-Pentenal | 1.31 x 10⁻¹⁰ | researchgate.net |
| trans-2-Hexenal | 1.92 x 10⁻¹⁰ | researchgate.net |
| 3,3-Dimethylbutanal (Saturated Analogue) | 1.27 x 10⁻¹⁰ | copernicus.orgcopernicus.org |
Reactions with Nitrate (B79036) (NO3) Radicals
During the nighttime, in the absence of sunlight to cause photolysis, the nitrate (NO3) radical becomes a principal atmospheric oxidant. nih.gov Reactions with NO3 are particularly important for unsaturated organic compounds. nih.gov The primary mechanism for the reaction of NO3 with α,β-unsaturated aldehydes is the electrophilic addition to the C=C double bond. nist.gov While H-atom abstraction from the aldehydic group can also occur, the addition pathway is generally favored for unsaturated aldehydes. nist.gov This reaction can be a major nocturnal sink for compounds like this compound, particularly in NOx-rich environments where NO3 radicals are formed from the reaction of nitrogen dioxide (NO2) and ozone. copernicus.org
| Compound | k_NO3 (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |
|---|---|---|
| Acrolein | 4.1 x 10⁻¹⁵ | nist.gov |
| Crotonaldehyde | 1.2 x 10⁻¹⁴ | nist.gov |
| Methacrolein | 1.4 x 10⁻¹⁴ | nist.gov |
| 3,3-Dimethylbutanal (Saturated Analogue) | 2.02 x 10⁻¹⁴ (Estimated) | copernicus.org |
Formation of Secondary Atmospheric Pollutants
The atmospheric degradation of this compound not only removes the primary compound but also leads to the formation of secondary pollutants, including tropospheric ozone and secondary organic aerosols (SOA), which have significant impacts on air quality, climate, and human health.
Photochemical Ozone Creation Potential (POCP)
The Photochemical Ozone Creation Potential (POCP) is an index used to quantify the relative ability of a VOC to produce ground-level ozone in the troposphere. researchgate.netbris.ac.uk It is calculated relative to the ozone-forming ability of a reference compound, typically ethene, under specific atmospheric conditions. researchgate.net Aldehydes are known to be important precursors in photochemical smog formation and generally exhibit significant POCP values. rsc.orgresearchgate.net
A specific POCP value for this compound has not been experimentally determined. However, the POCP for the structurally related saturated aldehyde, 3,3-dimethylbutanal, has been estimated to be in the range of 15–69. copernicus.orgcopernicus.org Given that unsaturated compounds are often more reactive and can contribute more efficiently to ozone formation, it is plausible that the POCP for this compound is also within or potentially higher than this range, indicating it is a candidate for generating photochemical smog. researchgate.net
| Compound | POCP Value | Reference |
|---|---|---|
| Ethene (Reference) | 100 | researchgate.net |
| Acrolein | 74.6 | researchgate.net |
| Methacrolein | 63.6 | researchgate.net |
| 3,3-Dimethylbutanal | 15-69 | copernicus.orgcopernicus.org |
Secondary Organic Aerosol (SOA) Formation Mechanisms
Secondary Organic Aerosols are fine particulate matter formed in the atmosphere from the oxidation of VOCs. researchgate.net The oxidation products of aldehydes can have sufficiently low volatility to partition from the gas phase to the aerosol phase, contributing to SOA mass. copernicus.org
The atmospheric oxidation of this compound is expected to produce a variety of multifunctional, oxygenated products that can act as SOA precursors. The specific mechanisms and SOA yield are highly dependent on ambient conditions, particularly the concentration of nitrogen oxides (NOx). researchgate.net
Under High-NOx Conditions: The peroxy radicals (RO2) formed after initial oxidant attack primarily react with nitric oxide (NO). This can lead to the formation of organic nitrates (RONO2) or alkoxy radicals (RO). The subsequent reactions of alkoxy radicals can lead to fragmentation, producing smaller, more volatile compounds, or functionalization, which can still produce low-volatility products.
Under Low-NOx Conditions: In cleaner environments, RO2 radicals can react with the hydroperoxyl radical (HO2) or undergo self-reaction. These pathways often lead to the formation of hydroperoxides and other highly oxygenated molecules (HOMs) that are effective SOA precursors. copernicus.org For unsaturated aldehydes like methacrolein, oxidation pathways can lead to the formation of compounds like 2-methylglyceric acid, a common component of organic aerosol, via intermediates such as lactones. nih.gov
Nighttime Chemistry: The reaction with NO3 radicals is also a known pathway for SOA formation, often proceeding through the formation of organic nitrates which can partition to the aerosol phase. copernicus.orgnih.gov
The presence of the bulky tert-butyl group in this compound may influence fragmentation versus functionalization pathways, but its oxidation is nonetheless expected to contribute to SOA formation, particularly through the generation of multifunctional, low-volatility products. copernicus.orgcopernicus.org
Emerging Research Directions and Future Perspectives
Innovations in Asymmetric Catalysis for Enantioselective Synthesis
The development of catalytic methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. For α,β-unsaturated aldehydes like 3,3-dimethyl-2-methylene-butyraldehyde, asymmetric catalysis offers the potential to create stereochemically rich products with high precision. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of this class of compounds.
Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, have proven to be highly effective in activating α,β-unsaturated aldehydes towards a variety of enantioselective transformations. These catalysts operate through the formation of a transient iminium ion, which lowers the LUMO of the aldehyde and directs the stereochemical outcome of the reaction. This approach has been successfully applied to a range of reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. acs.org
For instance, the enantioselective Robinson annulation of α,β-unsaturated aldehydes can be achieved with high enantioselectivity using catalysts like L-proline in the presence of trialkylamines. acs.org Furthermore, copper hydride (CuH)-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids provides a pathway to β-chiral aldehydes, showcasing another innovative catalytic approach. nih.gov The development of novel bifunctional organic catalysts, such as those derived from cinchona alkaloids, is also expanding the scope of asymmetric aza-Michael reactions of α,β-unsaturated ketones, a reaction class closely related to aldehydes. nih.gov
A key area of innovation lies in the design of new catalyst scaffolds that can offer unique reactivity and selectivity. By fine-tuning the steric and electronic properties of the catalyst, researchers can control the facial selectivity of nucleophilic attack on the iminium ion intermediate, leading to the desired enantiomer of the product. The application of these advanced catalytic systems to this compound could unlock novel synthetic pathways to a wide array of chiral building blocks.
Table 1: Selected Asymmetric Catalytic Transformations of α,β-Unsaturated Aldehydes
| Reaction Type | Catalyst Type | Key Features |
|---|---|---|
| Robinson Annulation | L-proline and trialkylamines | Formal [4+2] cycloaddition with high enantioselectivity. acs.org |
| Reduction to β-chiral aldehydes | Copper Hydride (CuH) | Enantioselective reduction of the corresponding carboxylic acid. nih.gov |
| Aza-Michael Reaction | Chiral secondary amines (e.g., imidazolidinones) | Iminium catalysis for highly enantioselective additions of nitrogen nucleophiles. nih.gov |
Exploration of Bio-Inspired and Biomimetic Transformations
Nature provides a rich blueprint for efficient and selective chemical transformations. Bio-inspired and biomimetic catalysis seeks to emulate the principles of enzymatic catalysis to develop novel synthetic methodologies. For a reactive substrate like this compound, these approaches could offer environmentally benign and highly selective reaction pathways.
Enzymes often utilize precisely positioned functional groups within a constrained active site to catalyze reactions with remarkable specificity. Mimicking this strategy, chemists are designing synthetic catalysts that incorporate multiple functional groups capable of cooperative catalysis. For example, a bifunctional catalyst could possess both a Lewis basic site to activate a nucleophile and a Brønsted acidic site to activate the α,β-unsaturated aldehyde, facilitating a highly controlled reaction.
The concept of iminium ion catalysis, central to many organocatalytic reactions of α,β-unsaturated aldehydes, is itself a biomimetic strategy, mimicking the activation of carbonyl compounds by enzymes. Further exploration in this area could involve the development of artificial enzymes or "chemzymes" that are specifically designed to catalyze reactions of substrates like this compound with high enantioselectivity and substrate specificity.
Another avenue of bio-inspired research is the use of whole-cell or isolated enzyme systems for the transformation of α,β-unsaturated aldehydes. Biocatalysis offers the potential for highly selective reductions, oxidations, and C-C bond-forming reactions under mild conditions. While specific examples for this compound are yet to be reported, the broader field of biocatalysis presents a significant opportunity for future research.
Advanced In Situ Spectroscopic Studies for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Advanced in situ spectroscopic techniques are revolutionizing the study of reaction mechanisms by allowing researchers to observe reactive intermediates and transition states in real-time.
For reactions involving this compound, techniques such as in situ Infrared (IR) spectroscopy (ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable information about the formation and consumption of key intermediates. acs.org For example, the formation of the iminium ion intermediate in organocatalytic reactions could be directly observed, providing insights into the kinetics and thermodynamics of the catalytic cycle.
Density Functional Theory (DFT) calculations, when combined with experimental spectroscopic data, can provide a detailed picture of the reaction pathway, including the structures and energies of transition states. acs.org This combined experimental and theoretical approach has been used to understand the factors governing the selectivity in the addition of primary amines to α,β-unsaturated aldehydes and ketones. acs.org Such studies on this compound could elucidate the subtle steric and electronic effects that govern its reactivity and selectivity in various transformations.
The application of time-resolved spectroscopic techniques, such as pump-probe spectroscopy, could even allow for the direct observation of ultrafast processes, providing unprecedented detail about the dynamics of bond formation and cleavage. These mechanistic insights are critical for pushing the boundaries of what is possible in asymmetric catalysis and for the development of more efficient and selective synthetic methods.
Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry
The vast and ever-growing landscape of chemical reactions presents a significant challenge for human chemists to navigate. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new chemical reactions and synthetic routes.
Machine learning models can also be used to predict the outcome of a chemical reaction, including the yield and stereoselectivity, based on the starting materials, reagents, and reaction conditions. nih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop a new synthetic method. For instance, a model could be trained to predict the enantiomeric excess of a reaction involving this compound with a library of chiral catalysts, allowing for the rapid identification of the optimal catalyst.
Furthermore, AI can be used to guide the design of new catalysts with improved activity and selectivity. By learning the relationship between catalyst structure and performance, a machine learning model can suggest new catalyst designs that are likely to be more effective. This data-driven approach to catalyst development has the potential to dramatically accelerate the pace of innovation in asymmetric catalysis. The integration of AI into computer-assisted synthesis planning (CASP) is poised to transform the field of organic chemistry, enabling researchers to tackle increasingly complex synthetic challenges with greater efficiency and creativity. iscientific.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-proline |
| Diarylprolinol silyl ethers |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Dimethyl-2-methylene-butyraldehyde, and how can reaction conditions be optimized for purity?
- Methodology : The compound can be synthesized via hydroxymethylation of isobutyraldehyde with formaldehyde under basic conditions (e.g., potassium carbonate as a catalyst). Reaction temperatures should be maintained between 14–20°C to minimize side reactions, followed by 3-hour heat preservation to ensure completion . Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate the aldehyde from byproducts like oligomers. Purity assessment should include GC-MS and H NMR to confirm the absence of residual solvents or unreacted starting materials.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- H NMR : Expect characteristic peaks for the aldehyde proton (~9.5–10.0 ppm, singlet) and the methylene group (δ 5.0–5.5 ppm, multiplet). Steric hindrance from the geminal dimethyl groups may split the methylene signal .
- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1720 cm and conjugated C=C stretch at ~1640 cm.
- Mass Spectrometry : The molecular ion peak (M) should correspond to (m/z 110.13), with fragmentation patterns indicating loss of the aldehyde group (m/z 81).
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to inhibit oxidation of the aldehyde group. Use amber glass vials to avoid photodegradation. For long-term stability, derivatization (e.g., conversion to oxime or hydrazone) is recommended. Purity checks via TLC (R ~0.4 in 1:4 ethyl acetate/hexane) should precede critical experiments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?
- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and assess regioselectivity. Compare predicted activation energies for endo vs. exo pathways with experimental results from cycloaddition reactions with dienes like 1,3-butadiene. Validate computational models using C NMR and X-ray crystallography data .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies in bioactivity (e.g., antimicrobial or anti-inflammatory assays) may arise from impurities or assay conditions. Conduct the following:
- Purity Reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) in triplicate, using positive controls (e.g., cinnamaldehyde for antimicrobial assays) .
- Mechanistic Studies : Perform ROS scavenging assays or enzyme inhibition tests (e.g., COX-2) to identify molecular targets .
Q. How can crystallographic data resolve ambiguities in the stereoelectronic configuration of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL (Mo-Kα radiation, λ = 0.71073 Å) can determine bond angles and torsional strain. Refinement parameters (R < 0.05) ensure accuracy. For unstable crystals, derivatize with thiosemicarbazide to enhance lattice stability. Compare experimental data with Cambridge Structural Database entries for analogous aldehydes .
Q. What are the challenges in quantifying this compound in complex matrices (e.g., environmental samples)?
- Methodology : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for trace analysis. Optimize fiber type (e.g., PDMS/DVB) and desorption time (2–5 min at 250°C). Calibrate using deuterated internal standards (e.g., d-butyraldehyde) to correct for matrix effects. Detection limits <10 ppb are achievable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
